1,2-Di(4-boronophenoxy)ethane, dipinacol ester

説明

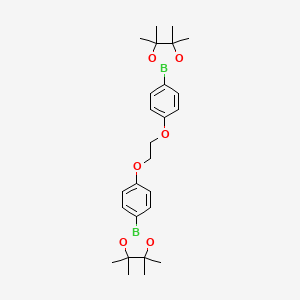

1,2-Di(4-boronophenoxy)ethane, dipinacol ester is a versatile chemical compound with exciting scientific applications. Its unique structure opens doors to innovative research in various fields. This compound contains a total of 70 atoms; 36 Hydrogen atoms, 26 Carbon atoms, 6 Oxygen atoms, and 2 Boron atoms .

Molecular Structure Analysis

The molecular structure of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester is quite complex. It contains a total of 73 bonds; 37 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, and 2 aromatic ethers .Physical And Chemical Properties Analysis

The molecular weight of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester is 466.2 g/mol . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 7 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 466.2697992 g/mol .科学的研究の応用

Boronate Esters in Organic Synthesis and Materials Science

Boronate esters, including cyclic boronate esters, play significant roles in organic synthesis, pharmacology, supramolecular chemistry, and materials science due to their stability and versatile reactivity. These compounds, characterized by B–O–C linkages, have been explored for their potential in drug design, highlighting the growing interest in boron chelates with B–O–N motifs (BON heterocycles) as new chemotypes. The synthesis, reactivity, and application of these boron-containing compounds in materials science and medicinal chemistry indicate their value in creating innovative solutions for future technological advancements (Golovanov & Sukhorukov, 2021).

Boronic Acids in Biosensors

The development of electrochemical biosensors based on ferroceneboronic acid (FcBA) and its derivatives showcases the utility of boronic acids in sensing applications. These compounds, featuring a boronic acid moiety for binding and an electrochemically active ferrocene (Fc) residue, have been utilized for the non-enzymatic detection of sugars, glycated hemoglobin (HbA1c), fluoride ions, and other analytes. This highlights the potential of boron-containing molecules in creating sensitive and selective detection systems for healthcare and environmental monitoring (Wang et al., 2014).

Boron Dipyrrin (BODIPY) in Medical Diagnostics and Treatment

BODIPY fluorophores, based on the boron dipyrrin platform, have been recognized for their applications in medical diagnostics and antimicrobial activities. The versatility of BODIPY compounds, combined with their high fluorescent intensity and low toxicity, makes them suitable for bioimaging, labeling biomolecules, and constructing multifunctional drug carriers. This underscores the significance of boron-based molecules in enhancing diagnostic and therapeutic capabilities in medicine (Marfin et al., 2017).

作用機序

Target of Action

The compound contains two boron atoms , which are known to have a high affinity for certain biological targets, particularly enzymes and other proteins.

Mode of Action

The compound contains two phenoxy groups attached to the central ethane chain through ether linkages. These groups could potentially interact with its targets, leading to changes in their function.

Biochemical Pathways

Given the presence of boron atoms , it’s possible that the compound could interfere with boron-dependent biochemical pathways.

Pharmacokinetics

The compound’s ester bond could be susceptible to hydrolysis under acidic or basic conditions, releasing pinanediol and a boron-containing phenoxyphenol derivative. This suggests that the compound could be metabolized in the body, potentially affecting its bioavailability.

Action Environment

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethoxy]phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36B2O6/c1-23(2)24(3,4)32-27(31-23)19-9-13-21(14-10-19)29-17-18-30-22-15-11-20(12-16-22)28-33-25(5,6)26(7,8)34-28/h9-16H,17-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXYACQNJWQTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36B2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657087 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Di(4-boronophenoxy)ethane, dipinacol ester | |

CAS RN |

957061-07-3 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-((4AR,6R,7S,8S,8aS)-7-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B1418298.png)

![4-(3-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1418299.png)

![Ethyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B1418300.png)

![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)

![Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1418305.png)

![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)

![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)

![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)